molecular formula C12H14O3 B15069160 Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate

Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate

Cat. No.: B15069160
M. Wt: 206.24 g/mol
InChI Key: FBXSTBXIHIAUMR-UHFFFAOYSA-N
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Description

Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate is an organic compound belonging to the class of indene derivatives. This compound is characterized by its unique structure, which includes a hydroxyl group, a methyl group, and a carboxylate ester. It is a colorless liquid with a distinct odor and is soluble in various organic solvents such as ethanol and ethyl acetate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate typically involves organic synthesis reactions. One common method includes the oxidation of hydroxy ketone compounds followed by isomerization under basic conditions to form the indene ring structure. The final step involves reacting the indene ketone with chlorinated alkanes to produce the desired compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various indene derivatives with modified functional groups, which can be further utilized in different chemical processes .

Scientific Research Applications

Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and carboxylate groups play crucial roles in binding to target molecules, influencing their activity and stability. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate is unique due to its indene ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 1-hydroxy-2-methyl-1,3-dihydroindene-2-carboxylate

InChI

InChI=1S/C12H14O3/c1-12(11(14)15-2)7-8-5-3-4-6-9(8)10(12)13/h3-6,10,13H,7H2,1-2H3

InChI Key

FBXSTBXIHIAUMR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C1O)C(=O)OC

Origin of Product

United States

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